2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile
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Overview
Description
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile, also known as OPETN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPETN is a member of the thionicotinamide family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile is not fully understood. However, studies suggest that 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile also appears to modulate the expression of various genes involved in cancer development and progression. Additionally, 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the activity of inflammatory mediators and scavenging free radicals.
Biochemical and Physiological Effects:
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has been shown to have several biochemical and physiological effects. Studies have reported that 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile can induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. Moreover, 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile in lab experiments is its high potency and selectivity against cancer cells. 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has also been shown to have low toxicity in animal models. However, one of the limitations of using 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile is its poor solubility in water, which can make it challenging to administer in vivo. Moreover, the mechanism of action of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for research on 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile. Another area of research could focus on elucidating the mechanism of action of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile to identify potential targets for cancer therapy. Moreover, research could focus on the development of more soluble formulations of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile to improve its bioavailability and efficacy in vivo. Finally, research could explore the potential of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile as a therapeutic agent for other diseases, such as bacterial and fungal infections.
Synthesis Methods
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 2-chloronicotinonitrile with 2-mercapto-N-(4-phenylpiperazin-1-yl)acetamide in the presence of triethylamine and a catalytic amount of copper(I) iodide. The reaction proceeds to completion within 15-30 minutes, and the product is obtained in high yield after purification.
Scientific Research Applications
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has also been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties. Moreover, 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c19-13-15-5-4-8-20-18(15)24-14-17(23)22-11-9-21(10-12-22)16-6-2-1-3-7-16/h1-8H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQVSIVSPUOUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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